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molecular formula C10H13NO3 B8671295 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine

5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine

Cat. No. B8671295
M. Wt: 195.21 g/mol
InChI Key: WPGSNSJXDNFWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919814

Procedure details

Cleavage of the phthalimide group of the compound obtained in Step B is carried out in ethanol in the presence of an aqueous 98% hydrazine hydrate solution (2 eq. per 1.5 g of product). It is preferable to add the latter after 10 minutes' refluxing. When the reaction is complete, the alcohol is removed under reduced pressure. The dry residue is taken up in dichloromethane in the cold in order to precipitate the phthalic hydrazide that has formed. The latter may then be removed by filtration and the recovered and concentrated filtrate is washed several times to obtain the pule product by thin-layer chromatography.
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][CH2:12][CH2:13][N:14]3C(=O)C4C(=CC=CC=4)C3=O)[C:5]=2[O:4][CH2:3][CH2:2]1.O.NN>C(O)C>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][CH2:12][CH2:13][NH2:14])[C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2OCCN2C(C1=CC=CC=C1C2=O)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to add the latter after 10 minutes'
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
the alcohol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate the phthalic hydrazide that
CUSTOM
Type
CUSTOM
Details
has formed
CUSTOM
Type
CUSTOM
Details
The latter may then be removed by filtration
CUSTOM
Type
CUSTOM
Details
the recovered
WASH
Type
WASH
Details
concentrated filtrate is washed several times
CUSTOM
Type
CUSTOM
Details
to obtain the pule product by thin-layer chromatography

Outcomes

Product
Name
Type
Smiles
O1CCOC2=C1C=CC=C2OCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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